Cas no 1073266-01-9 (cis-4-(trifluoromethyl)cyclohexanamine)
cis-4-(trifluoromethyl)cyclohexanamine Chemical and Physical Properties
Names and Identifiers
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- cis-4-(Trifluoromethyl)cyclohexylamine
- cis-4-(Trifluoromethyl)cyclohexanamine
- 4-(trifluoromethyl)cyclohexanamine
- 4-(Trifluoromethyl)cyclohexylamine
- 4-(trifluoromethyl)cyclohexan-1-amine
- TRANS-4-TRIFLUOROMETHYL-CYCLOHEXYLAMINE
- trans-4-(Trifluoromethyl)cyclohexanamine
- rel-((1R,4R)-4-(Trifluoromethyl)cyclohexanamine)
- trans-4-(Trifluoromethyl)cyclohexylamine
- C7H12F3N
- 4-Trifluoromethyl-cyclohexylamine
- (1r,4r)-4-(trifluoromethyl)cyclohexan-1-amine
- cis-4-(trifluoromethyl)cyclohexan-1-amine
- trans-4-(trifl
- DTXSID30974205
- DB-267000
- Z238878260
- AKOS026728669
- SCHEMBL670903
- SCHEMBL12037460
- CS-0051130
- T71576
- MHDKEOYEQQTLEE-IZLXSQMJSA-N
- (1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine
- 4-(trifluoromethyl)cyclohexan-1-amine(cis- and trans- mixture)
- 4-(Trifluoromethyl)cyclohexylamine, AldrichCPR
- EN300-82705
- MFCD19686543
- YCBWLMWEQURJHX-IZLXSQMJSA-N
- EN300-27291
- BBL102265
- AKOS000141604
- BS-44204
- (1R,4R)-4-(trifluoromethyl)cyclohexanamine
- EN300-82703
- 1073266-02-0
- YSB26602
- MFCD18914322
- BS-13417
- 4-trifluoromethyl cyclohexyl amine
- J-516025
- SCHEMBL9947085
- YSB26601
- PB32700
- SB30480
- A11880
- SCHEMBL670902
- YCBWLMWEQURJHX-UHFFFAOYSA-N
- CS-15890
- P10680
- AKOS026730408
- 58665-70-6
- SCHEMBL3133240
- F8881-8970
- 1073266-01-9
- MFCD09040573
- T3726
- DTXSID201274050
- T3727
- T3613
- STL556064
- cis-4-(trifluoromethyl)cyclohexanamine
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- MDL: MFCD19686543
- Inchi: 1S/C7H12F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6H,1-4,11H2
- InChI Key: YCBWLMWEQURJHX-UHFFFAOYSA-N
- SMILES: FC(C1CCC(CC1)N)(F)F
Computed Properties
- Exact Mass: 167.09218387 g/mol
- Monoisotopic Mass: 167.09218387 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 167.17
- XLogP3: 1.9
- Topological Polar Surface Area: 26
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 145.1±35.0 °C at 760 mmHg
- Flash Point: 52.0±18.7 °C
- Vapor Pressure: 4.9±0.3 mmHg at 25°C
cis-4-(trifluoromethyl)cyclohexanamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:dangerous
- Hazard Statement: H226-H314
- Warning Statement: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405-P501
- Safety Instruction: H226+H314
- PackingGroup:II
- Storage Condition:4° CStore…,-4℃Store…Better
cis-4-(trifluoromethyl)cyclohexanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T247211-100mg |
4-(Trifluoromethyl)cyclohexan-1-amine |
1073266-01-9 | 100mg |
$ 230.00 | 2022-06-03 | ||
| TRC | T247211-500mg |
4-(Trifluoromethyl)cyclohexan-1-amine |
1073266-01-9 | 500mg |
$ 865.00 | 2022-06-03 | ||
| TRC | T247211-1g |
4-(Trifluoromethyl)cyclohexan-1-amine |
1073266-01-9 | 1g |
$ 1315.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1054214-1g |
(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine |
1073266-01-9 | 98.0% | 1g |
$460 | 2024-06-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3726-1G |
cis-4-(Trifluoromethyl)cyclohexylamine |
1073266-01-9 | >98.0%(GC) | 1g |
¥2695.00 | 2024-04-18 | |
| Enamine | EN300-82703-0.05g |
(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine |
1073266-01-9 | 95.0% | 0.05g |
$275.0 | 2025-02-20 | |
| Enamine | EN300-82703-0.1g |
(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine |
1073266-01-9 | 95.0% | 0.1g |
$288.0 | 2025-02-20 | |
| Enamine | EN300-82703-0.25g |
(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine |
1073266-01-9 | 95.0% | 0.25g |
$301.0 | 2025-02-20 | |
| Enamine | EN300-82703-0.5g |
(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine |
1073266-01-9 | 95.0% | 0.5g |
$315.0 | 2025-02-20 | |
| Enamine | EN300-82703-1.0g |
(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine |
1073266-01-9 | 95.0% | 1.0g |
$328.0 | 2025-02-20 |
cis-4-(trifluoromethyl)cyclohexanamine Suppliers
cis-4-(trifluoromethyl)cyclohexanamine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on cis-4-(trifluoromethyl)cyclohexanamine
Cis-4-(Trifluoromethyl)cyclohexanamine: A Comprehensive Overview
Cis-4-(trifluoromethyl)cyclohexanamine, with the CAS number 1073266-01-9, is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclohexane ring with a trifluoromethyl group and an amine functional group. The cis configuration refers to the spatial arrangement of these substituents, where the trifluoromethyl and amine groups are on the same side of the cyclohexane ring. This stereochemistry plays a crucial role in determining the compound's chemical properties and biological activity.
The synthesis of cis-4-(trifluoromethyl)cyclohexanamine involves a multi-step process that typically begins with the preparation of the cyclohexane derivative. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the production of this compound, which is critical for its application in chiral drug development. The use of transition metal catalysts, such as palladium or rhodium complexes, has significantly improved the efficiency and selectivity of these reactions. Furthermore, the incorporation of trifluoromethyl groups has been facilitated by the development of novel fluorination techniques, such as electrophilic fluorination and radical-mediated fluorination.
One of the most promising applications of cis-4-(trifluoromethyl)cyclohexanamine lies in its potential as a building block for drug discovery. The trifluoromethyl group is known for its ability to enhance pharmacokinetic properties, such as bioavailability and metabolic stability, making it an attractive substituent in medicinal chemistry. Recent studies have demonstrated that this compound can serve as a precursor for various bioactive molecules, including kinase inhibitors and GPCR modulators. For instance, researchers have utilized this compound to develop novel inhibitors targeting protein kinases involved in cancer progression.
In addition to its role in drug discovery, cis-4-(trifluoromethyl)cyclohexanamine has also found applications in materials science. The amine functional group enables this compound to participate in various polymerization reactions, leading to the formation of advanced materials with tailored properties. For example, it has been used as a monomer in the synthesis of polyamides and polyurethanes, which exhibit enhanced mechanical strength and thermal stability due to the presence of the trifluoromethyl group.
The chemical stability and reactivity of cis-4-(trifluoromethyl)cyclohexanamine make it an ideal candidate for further exploration in both academic and industrial settings. Recent research has focused on understanding its interaction with biological systems, particularly its ability to modulate cellular signaling pathways. Studies conducted using advanced spectroscopic techniques, such as NMR and mass spectrometry, have provided insights into its molecular interactions and bioavailability profiles.
From a synthetic perspective, the development of sustainable methodologies for producing cis-4-(trifluoromethyl)cyclohexanamine remains an area of active investigation. Green chemistry approaches, including catalytic hydrogenation and biocatalysis, are being explored to minimize environmental impact while maintaining high yields and product quality. These efforts are aligned with global initiatives aimed at promoting eco-friendly chemical manufacturing practices.
In conclusion, cis-4-(trifluoromethyl)cyclohexanamine (CAS No: 1073266-01-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and material science, positions it as a valuable tool for future innovations in drug discovery and advanced materials development. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic research and industrial applications.
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